2-(4-Methoxyphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H12O4. It is known for its role as a selective inhibitor of sweetness, particularly in the form of its sodium salt. This compound has been studied for its ability to modulate taste perception, making it a subject of interest in the food and beverage industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid typically involves the reaction of methoxyphenol with methyl 2-chloropropionate in the presence of sodium hydroxide and a catalyst. The reaction is carried out in water as a solvent . Another method involves the use of 4-methoxyphenol and cesium carbonate in 1-methyl-2-pyrrolidinone (NMP) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions are crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to modulate taste receptors.
Industry: Utilized in the food and beverage industry to control sweetness levels in products.
Mechanism of Action
The primary mechanism of action of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid involves its role as a competitive inhibitor of sweet taste receptors. It selectively blocks the sweetness intensity of various sweeteners by binding to specific receptor subtypes on the taste buds . This competitive inhibition can be influenced by the concentration of the compound and the specific sweeteners involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: A closely related compound with similar structural features and taste-modulating properties.
4-Methoxyphenoxyacetic acid: Another related compound used in similar applications.
Uniqueness
2-(4-Methoxyphenoxy)-2-methylpropanoic acid is unique due to its specific ability to selectively inhibit sweetness without affecting other taste modalities. This makes it particularly valuable in applications where precise control of sweetness is desired .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBNNMNAWNFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169928 | |
Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17509-54-5 | |
Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017509545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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